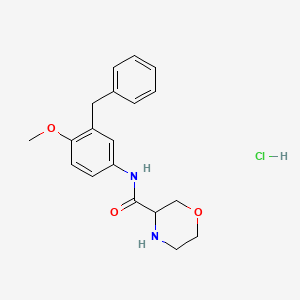
4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized by scientists at Merck & Co. in the early 1990s. Since then, it has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine acts as a selective antagonist of dopamine D4 receptors, which are primarily located in the prefrontal cortex and limbic regions of the brain. By blocking the activity of these receptors, this compound can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the activity of dopamine D4 receptors in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making. It has also been shown to modulate the activity of dopamine D4 receptors in the limbic regions of the brain, which are involved in emotional processing and reward-related behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine in scientific research is its selectivity for dopamine D4 receptors, which allows researchers to study the specific role of these receptors in various physiological and behavioral processes. However, one limitation of using this compound is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine. For example, studies could investigate the role of dopamine D4 receptors in other brain regions and in different physiological and behavioral processes. Additionally, studies could investigate the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder. Finally, studies could investigate the potential use of this compound as a tool for studying the role of dopamine D4 receptors in various animal models of disease.
Synthesemethoden
The synthesis of 4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine involves several steps, including the reaction of 4-fluoroaniline with 1-bromo-3-chloropropane, followed by the reaction of the resulting 4-fluoro-N-(3-chloropropyl)aniline with sodium hydride and 1-bromo-3-propan-2-ylsulfonylpropane. The final step involves the reaction of the resulting this compound with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine has been used extensively in scientific research to study the role of dopamine D4 receptors in various physiological and behavioral processes. For example, studies have shown that this compound can modulate the activity of dopamine D4 receptors in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO2S/c1-14(2)22(20,21)13-3-10-19-11-8-16(9-12-19)15-4-6-17(18)7-5-15/h4-7,14,16H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYOUZGSMFGFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCCN1CCC(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B7639761.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639766.png)
![[5-Chloro-2-[(1-ethylimidazol-2-yl)methylamino]phenyl]-phenylmethanol](/img/structure/B7639770.png)
![1-(2-Cyclopropyl-1-hydroxypropan-2-yl)-3-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]urea](/img/structure/B7639777.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639794.png)

![3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B7639804.png)

![1-Phenyl-2-[4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)morpholin-3-yl]ethanone](/img/structure/B7639835.png)
![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)
![N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine-3-carboxamide;hydrochloride](/img/structure/B7639854.png)

![7-[(1-cyclopentylpyrazol-3-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7639872.png)
![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B7639880.png)